molecular formula C14H21BrO B13173001 ({[3-(Bromomethyl)hexyl]oxy}methyl)benzene

({[3-(Bromomethyl)hexyl]oxy}methyl)benzene

Cat. No.: B13173001
M. Wt: 285.22 g/mol
InChI Key: UGPXISCILHLADO-UHFFFAOYSA-N
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Description

({[3-(Bromomethyl)hexyl]oxy}methyl)benzene is an organic compound with the molecular formula C14H21BrO and a molecular weight of 285.22 g/mol . This compound is characterized by a benzene ring substituted with a bromomethyl group and a hexyl group connected through an oxygen atom. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[3-(Bromomethyl)hexyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 3-bromomethylhexanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

({[3-(Bromomethyl)hexyl]oxy}methyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Scientific Research Applications

({[3-(Bromomethyl)hexyl]oxy}methyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({[3-(Bromomethyl)hexyl]oxy}methyl)benzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and create complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(bromomethyl)benzene: Similar in structure but with two bromomethyl groups on the benzene ring.

    Benzyl bromide: Contains a single bromomethyl group attached directly to the benzene ring.

    Hexyl bromide: A simple alkyl bromide without the benzene ring.

Uniqueness

({[3-(Bromomethyl)hexyl]oxy}methyl)benzene is unique due to the presence of both a benzene ring and a hexyl chain connected through an oxygen atom. This structure imparts distinct chemical properties, making it versatile for various applications in synthesis and research .

Properties

Molecular Formula

C14H21BrO

Molecular Weight

285.22 g/mol

IUPAC Name

3-(bromomethyl)hexoxymethylbenzene

InChI

InChI=1S/C14H21BrO/c1-2-6-13(11-15)9-10-16-12-14-7-4-3-5-8-14/h3-5,7-8,13H,2,6,9-12H2,1H3

InChI Key

UGPXISCILHLADO-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCOCC1=CC=CC=C1)CBr

Origin of Product

United States

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